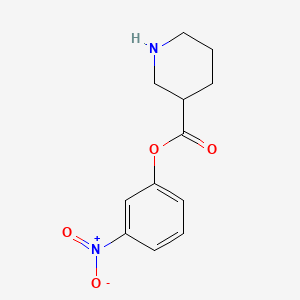

(3-Nitrophenyl) piperidine-3-carboxylate

Description

Properties

Molecular Formula |

C12H14N2O4 |

|---|---|

Molecular Weight |

250.25 g/mol |

IUPAC Name |

(3-nitrophenyl) piperidine-3-carboxylate |

InChI |

InChI=1S/C12H14N2O4/c15-12(9-3-2-6-13-8-9)18-11-5-1-4-10(7-11)14(16)17/h1,4-5,7,9,13H,2-3,6,8H2 |

InChI Key |

MUVROTJILUATRW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)C(=O)OC2=CC=CC(=C2)[N+](=O)[O-] |

Synonyms |

3-nitrophenyl 3-piperidinecarboxylate meta-nitrophenyl 3-piperidinecarboxylate hydrochloride MNPC |

Origin of Product |

United States |

(3-Nitrophenyl) Piperidine-3-Carboxylate: Chemical Properties, Synthesis, and Pharmacological Applications

An in-depth technical guide on the chemical properties, synthesis, and pharmacological applications of (3-Nitrophenyl) piperidine-3-carboxylate.

Executive Summary

(3-Nitrophenyl) piperidine-3-carboxylate, commonly known as MNPC (m-nitrophenyl-3-piperidinecarboxylate), is a highly specialized synthetic ester derivative of nipecotic acid. Nipecotic acid is one of the most potent known inhibitors of neuronal and glial γ-aminobutyric acid (GABA) uptake; however, its zwitterionic and hydrophilic nature severely restricts its ability to cross the blood-brain barrier (BBB)[1].

By masking the polar carboxylic acid moiety through esterification with 3-nitrophenol, MNPC functions as a highly lipophilic prodrug. Upon peripheral administration, MNPC rapidly penetrates the CNS, where it undergoes enzymatic hydrolysis to release the active nipecotic acid and the byproduct m-nitrophenol[2]. This whitepaper details the physicochemical properties, structural rationale, synthetic pathways, and validated experimental protocols for utilizing MNPC in neuropharmacological research.

Chemical Identity & Physicochemical Properties

The physicochemical properties of MNPC are optimized for systemic stability and subsequent CNS penetration. The compound is most frequently synthesized and stored as a hydrochloride salt to prevent spontaneous hydrolysis of the ester bond.

Table 1: Core Chemical and Physicochemical Data

| Property | Value / Description |

| Chemical Name | (3-Nitrophenyl) piperidine-3-carboxylate |

| Common Synonyms | MNPC; 3-nitrophenyl 3-piperidinecarboxylate |

| CAS Registry Number | 94528-08-2 (Hydrochloride salt)[3] |

| PubChem CID | 124513 (Free base)[4] |

| Molecular Formula | C₁₂H₁₅ClN₂O₄ (HCl salt)[3] |

| Molecular Weight | 286.71 g/mol (HCl salt)[3] |

| Topological Polar Surface Area | 84.2 Ų[3] |

| Hydrogen Bond Donors/Acceptors | 2 / 5[3] |

Pharmacological Profile & Mechanism of Action

The Prodrug Rationale

The primary challenge in GABAergic drug development is delivering highly polar target molecules across the tightly regulated endothelial tight junctions of the BBB. Nipecotic acid cannot achieve therapeutic concentrations in the brain parenchyma via systemic routes[1].

The esterification with 3-nitrophenol is a calculated structural modification. The electron-withdrawing nature of the nitro group (–NO₂) on the phenol ring serves a dual purpose:

-

Enhanced Lipophilicity: It significantly lowers the topological polar surface area, allowing for passive diffusion across the BBB.

-

Tuned Hydrolysis Kinetics: The electron-withdrawing effect makes the ester carbonyl carbon highly electrophilic. Once inside the brain, non-specific esterases rapidly cleave this sensitized ester bond, ensuring a rapid onset of action compared to standard aliphatic esters[5].

Diagram 1: Prodrug mechanism of MNPC crossing the BBB and inhibiting GAT-1.

Synthesis & Formulation Protocol

To ensure high enantiomeric or racemic purity and prevent unwanted side reactions, the synthesis of MNPC·HCl relies on a protected Steglich esterification.

Step-by-Step Methodology

Step 1: N-Protection of Nipecotic Acid

-

Action: React nipecotic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of sodium hydroxide (NaOH) in a water/dioxane mixture.

-

Causality: The secondary amine of the piperidine ring is highly nucleophilic. Without Boc-protection, the subsequent esterification step would inevitably lead to unwanted amide formation or self-polymerization. Boc is selected because it is stable under basic esterification conditions but easily cleaved under mild acidic conditions.

Step 2: Steglich Esterification

-

Action: React N-Boc-nipecotic acid with 3-nitrophenol using N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) in anhydrous dichloromethane (CH₂Cl₂).

-

Causality: 3-nitrophenol is a relatively poor nucleophile due to the electron-withdrawing nitro group. DCC activates the carboxylic acid by forming an O-acylisourea intermediate. DMAP acts as a critical acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that readily reacts with the phenol, driving the reaction forward while suppressing the formation of inactive N-acylurea byproducts.

Step 3: Deprotection and Salt Formation

-

Action: Treat the resulting Boc-MNPC with trifluoroacetic acid (TFA) in CH₂Cl₂ to cleave the Boc group. After solvent removal, dissolve the free base in anhydrous ether and introduce ethereal HCl to precipitate MNPC·HCl.

-

Causality: The free base of MNPC is susceptible to spontaneous hydrolysis and possesses poor aqueous solubility. Converting it to the hydrochloride salt (CAS 94528-08-2) locks the amine in a protonated state. This self-validating step enhances shelf-stability, prevents auto-catalytic ester hydrolysis, and ensures optimal aqueous solubility for in vivo administration[3].

Diagram 2: Step-by-step synthesis of MNPC·HCl via Steglich esterification.

Analytical & Pharmacokinetic Methodologies

To validate the BBB penetration and prodrug cleavage of MNPC in vivo, researchers must quantify its metabolites (m-nitrophenol and nipecotic acid) in brain tissue. The following protocol is adapted from established high-performance liquid chromatography (HPLC) methodologies[2].

HPLC Determination Protocol

1. Tissue Preparation & Extraction (Critical Quenching Step)

-

Action: Immediately post-mortem, homogenize mouse brain tissue in ice-cold 0.4 M perchloric acid. Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Causality: Rapid quenching of enzymatic activity is critical. Brain esterases will continue to cleave residual MNPC post-mortem, artificially inflating nipecotic acid levels and skewing pharmacokinetic data if not immediately denatured by the acid.

2. Chromatographic Separation

-

Action: Inject the supernatant onto a C18 reverse-phase HPLC column. Utilize a gradient mobile phase of acetonitrile and phosphate buffer adjusted to pH 3.0.

-

Causality: The acidic pH (3.0) suppresses the ionization of both the carboxylic acid on nipecotic acid and the phenolic hydroxyl on m-nitrophenol. This ensures they remain in their un-ionized forms, partitioning effectively with the hydrophobic stationary phase to yield sharp, high-resolution peaks.

3. Dual Detection System

-

Action: Quantify m-nitrophenol using direct UV detection at 280 nm. For nipecotic acid, utilize pre-column derivatization with o-phthalaldehyde (OPA) and 2-mercaptoethanol, followed by fluorescence detection (excitation 340 nm, emission 450 nm).

-

Causality: UV detection is sufficient for the highly conjugated m-nitrophenol ring. However, nipecotic acid lacks a strong chromophore. Derivatizing its secondary amine with OPA creates a highly fluorescent isoindole derivative, achieving the nanogram-range sensitivity required for accurate brain tissue analysis[2].

Quantitative Efficacy Data

MNPC has been rigorously evaluated for its ability to protect against convulsions induced by chemicals that interfere with GABA-mediated neurotransmission. The data below demonstrates the robust anticonvulsant activity of MNPC when administered prior to chemical challenge[5].

Table 2: Anticonvulsant Efficacy of MNPC in Mice (60 min post-administration)

| Convulsant Agent | Mechanism of Convulsion | Convulsion Type | ED₅₀ (mg/kg) |

| Bicuculline | GABA_A Receptor Antagonist | Clonic | 157.8 |

| Bicuculline | GABA_A Receptor Antagonist | Tonic | 138.8 |

| Isoniazid | GABA Synthesis Inhibitor | Clonic | 255.3 |

| Isoniazid | GABA Synthesis Inhibitor | Tonic | 76.7 |

| Picrotoxin | Chloride Channel Blocker | Clonic | 224.9 |

| Pentylenetetrazole (PTZ) | GABA_A Receptor Antagonist | Clonic | 235.9 |

Note: No serious side effects or gross behavioral changes were observed during the 90-minute period following the administration of MNPC in doses up to 600 mg/kg, indicating a favorable therapeutic index[5].

References

-

PubChemLite - 3-nitrophenyl 3-piperidinecarboxylate (C12H14N2O4) . PubChem (CID 124513). Available at:[Link]

-

Anticonvulsant activity of the nipecotic acid ester, (+/-)-m-nitrophenyl-3-piperidinecarboxylate . Neuropharmacology, 1984 Sep;23(9):1009-14. Available at:[Link]

-

Determination of m-nitrophenol and nipecotic acid in mouse tissues by high-performance liquid chromatography after administration of the anticonvulsant m-nitrophenyl-3-piperidinecarboxylate hydrochloride . Journal of Pharmaceutical Sciences, 1993 Jan;82(1):39-43. Available at:[Link]

-

Design, Synthesis and Enhanced BBB Penetration Studies of L-serine-Tethered Nipecotic Acid-Prodrug . ResearchGate. Available at:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Determination of m-nitrophenol and nipecotic acid in mouse tissues by high-performance liquid chromatography after administration of the anticonvulsant m-nitrophenyl-3-piperidinecarboxylate hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. PubChemLite - 3-nitrophenyl 3-piperidinecarboxylate (C12H14N2O4) [pubchemlite.lcsb.uni.lu]

- 5. Anticonvulsant activity of the nipecotic acid ester, (+/-)-m-nitrophenyl-3-piperidinecarboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

(3-Nitrophenyl) piperidine-3-carboxylate CAS number

An In-Depth Technical Guide to (3-Nitrophenyl) Piperidine-3-Carboxylate (CAS: 94528-08-2)

Executive Summary

In the landscape of neuropharmacology and medicinal chemistry, overcoming the Blood-Brain Barrier (BBB) remains a primary bottleneck for central nervous system (CNS) drug delivery. (3-Nitrophenyl) piperidine-3-carboxylate , commonly referred to as m-nitrophenyl-3-piperidinecarboxylate (MNPC) , represents a masterclass in prodrug engineering. By masking the polar carboxylic acid moiety of nipecotic acid—a potent but BBB-impermeable GABA uptake inhibitor—with a lipophilic 3-nitrophenyl ester, researchers successfully created a molecule capable of rapid CNS penetration [1].

As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals with a comprehensive breakdown of MNPC’s physicochemical profile, its pharmacological mechanism, and the validated protocols required for its synthesis and downstream pharmacokinetic (PK) evaluation.

Physicochemical Profiling & Structural Analysis

The hydrochloride salt of (3-Nitrophenyl) piperidine-3-carboxylate (CAS: 94528-08-2) is the most commonly utilized form in preclinical models due to its enhanced aqueous solubility for parenteral administration, while still maintaining the lipophilicity required for BBB crossing once neutralized in physiological pH [2].

Table 1: Key Physicochemical Properties of MNPC (Hydrochloride Salt)

| Property | Value | Causality / Significance |

| CAS Number | 94528-08-2 | Unique identifier for the HCl salt formulation. |

| Parent CID | 124513 | Free base identifier. |

| Molecular Formula | C₁₂H₁₅ClN₂O₄ | Represents the protonated piperidine ring. |

| Molecular Weight | 286.71 g/mol | Optimal size (<500 Da) for passive BBB diffusion. |

| Exact Mass | 286.0720 g/mol | Critical for high-resolution mass spectrometry (HRMS). |

| TPSA | 84.2 Ų | Well below the 90 Ų threshold, ensuring excellent CNS penetrance. |

| H-Bond Donors/Acceptors | 2 / 5 | Favorable profile for avoiding excessive aqueous solvation shells. |

Pharmacological Mechanism: The Prodrug Concept

Nipecotic acid is a highly effective inhibitor of the GABA Transporter (GAT), but its zwitterionic nature at physiological pH prevents it from entering the brain. The strategic esterification with a 3-nitrophenyl group serves two critical functions:

-

Lipophilicity Enhancement: The ester neutralizes the negative charge of the carboxylate, drastically lowering the topological polar surface area (TPSA).

-

Enzymatic Lability: The electron-withdrawing nature of the nitro group (-NO₂) on the phenyl ring makes the ester bond highly susceptible to nucleophilic attack. Once inside the CNS, endogenous esterases rapidly hydrolyze MNPC, liberating the active nipecotic acid and the byproduct m-nitrophenol [3].

Pathway of MNPC crossing the BBB, undergoing hydrolysis, and inhibiting GABA reuptake.

Synthesis Protocol: Steglich Esterification

To ensure high yield and prevent the self-polymerization of nipecotic acid, the secondary amine must be protected prior to esterification. The following protocol outlines a self-validating synthetic route.

Step-by-Step Methodology:

-

Amine Protection: React nipecotic acid with Di-tert-butyl dicarbonate (Boc₂O) in a mixture of THF/Water (1:1) with sodium bicarbonate (NaHCO₃) to yield 1-Boc-piperidine-3-carboxylic acid. Causality: Boc protection prevents the amine from attacking the activated carboxylic acid in the next step, avoiding unwanted amide formation.

-

Activation & Esterification (Steglich Coupling): Dissolve 1-Boc-piperidine-3-carboxylic acid and 3-nitrophenol (1.1 eq) in anhydrous dichloromethane (DCM). Chill to 0°C. Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq). Stir at room temperature for 12 hours.

-

Filtration: Filter out the precipitated dicyclohexylurea (DCU) byproduct and concentrate the filtrate under reduced pressure.

-

Deprotection & Salt Formation: Dissolve the crude Boc-protected ester in anhydrous dioxane. Add 4M HCl in dioxane dropwise at 0°C. Stir for 2 hours. Causality: The strong acid cleaves the Boc group and simultaneously protonates the piperidine nitrogen, causing the target MNPC hydrochloride salt to precipitate out of the non-polar solvent.

-

Purification: Filter the precipitate, wash with cold diethyl ether, and dry under a vacuum to yield pure (3-Nitrophenyl) piperidine-3-carboxylate hydrochloride.

In Vivo Efficacy & Pharmacokinetic Workflows

MNPC has demonstrated profound anticonvulsant activity against a variety of chemical convulsants that interfere with GABA-mediated neurotransmission [1].

Table 2: Anticonvulsant Efficacy Profile of MNPC in Murine Models (1 hr Post-Dose)

| Convulsant Agent | Mechanism of Convulsant | MNPC ED₅₀ (Clonic Seizures) | MNPC ED₅₀ (Tonic Seizures) |

| Bicuculline | GABA_A Receptor Antagonist | 157.8 mg/kg | 138.8 mg/kg |

| Isoniazid | GABA Synthesis Inhibitor | 255.3 mg/kg | 76.7 mg/kg |

| Picrotoxin | Chloride Channel Blocker | 224.9 mg/kg | N/A |

| Pentylenetetrazole | GABA_A Allosteric Modulator | 235.9 mg/kg | N/A |

To validate these efficacy metrics, a rigorous Pharmacokinetic/Pharmacodynamic (PK/PD) workflow must be established to correlate seizure protection with actual brain concentrations of the active moiety.

Workflow for correlating MNPC administration with brain metabolite levels and seizure protection.

Analytical Quantification (HPLC Protocol)

Because MNPC acts as a prodrug, quantifying the intact ester in the brain is less clinically relevant than quantifying the liberated nipecotic acid and the m-nitrophenol byproduct [3]. Nipecotic acid lacks a strong chromophore, necessitating pre-column derivatization for sensitive detection.

Step-by-Step Tissue Extraction and HPLC Methodology:

-

Tissue Quenching: Immediately post-euthanasia, rapidly dissect the brain and homogenize in ice-cold 0.4 M perchloric acid (1:5 w/v). Causality: Perchloric acid instantly denatures tissue esterases, preventing ex vivo hydrolysis of any residual MNPC, which would artificially inflate nipecotic acid readings.

-

Centrifugation: Spin the homogenate at 10,000 x g for 15 minutes at 4°C to pellet the precipitated proteins. Collect the supernatant.

-

Derivatization (For Nipecotic Acid): Mix an aliquot of the neutralized supernatant with o-phthalaldehyde (OPA) and 2-mercaptoethanol in a borate buffer (pH 9.5) for exactly 2 minutes prior to injection. Causality: OPA reacts with the secondary amine of nipecotic acid to form a highly fluorescent isoindole derivative, lowering the limit of detection to the nanogram per gram (ng/g) tissue range.

-

Chromatographic Separation: Inject onto a reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm). Use a gradient mobile phase consisting of 0.1 M sodium acetate buffer (pH 4.5) and methanol.

-

Detection:

-

m-Nitrophenol: UV detection at 270 nm.

-

Derivatized Nipecotic Acid: Fluorescence detection (Excitation: 340 nm, Emission: 450 nm).

-

By adhering to this protocol, researchers will observe that nipecotic acid brain levels typically peak at 30 to 60 minutes post-administration, perfectly correlating with the window of maximum anticonvulsant efficacy [3].

References

-

Anticonvulsant activity of the nipecotic acid ester, (+/-)-m-nitrophenyl-3-piperidinecarboxylate. PubMed / National Institutes of Health. Available at:[Link]

-

Determination of m-nitrophenol and nipecotic acid in mouse tissues by high-performance liquid chromatography after administration of the anticonvulsant m-nitrophenyl-3-piperidinecarboxylate hydrochloride. Journal of Pharmaceutical Sciences. DOI: 10.1002/jps.2600820109. Available at:[Link]

-

3-nitrophenyl 3-piperidinecarboxylate (CID 124513) Structural Information. PubChemLite / University of Luxembourg. Available at:[Link]

An In-Depth Technical Guide to the Molecular Structure and Properties of (3-Nitrophenyl) piperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (3-Nitrophenyl) piperidine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its molecular structure, potential synthetic routes, and key analytical characterization techniques. Furthermore, it explores the rationale behind its design, drawing upon the established pharmacological significance of both the piperidine and nitrophenyl moieties.

Introduction: A Molecule of Designed Bioactivity

(3-Nitrophenyl) piperidine-3-carboxylate is a molecule that marries two pharmacologically significant scaffolds: the piperidine ring and a nitrophenyl group. The piperidine heterocycle is a ubiquitous feature in a vast array of pharmaceuticals and natural products, prized for its ability to confer favorable pharmacokinetic properties and serve as a versatile framework for engaging with biological targets.[1] Its three-dimensional structure allows for precise spatial orientation of substituents, which is critical for specific interactions with proteins.

The incorporation of a 3-nitrophenyl group introduces a potent electron-withdrawing moiety that can significantly modulate the electronic and steric properties of the molecule. This can influence its binding affinity to target proteins, metabolic stability, and absorption, distribution, metabolism, and excretion (ADME) profile. The nitro group's role in medicinal chemistry is multifaceted, ranging from acting as a bioisostere to participating in key binding interactions.

This guide will dissect the molecular architecture of (3-Nitrophenyl) piperidine-3-carboxylate, providing a foundational understanding for its potential applications in drug development.

Molecular Structure and Physicochemical Properties

The fundamental structure of (3-Nitrophenyl) piperidine-3-carboxylate consists of a piperidine ring esterified at the 3-position with 3-nitrophenol.

Table 1: Physicochemical Properties of (3-Nitrophenyl) piperidine-3-carboxylate and its Hydrochloride Salt

| Property | (3-Nitrophenyl) piperidine-3-carboxylate | (3-Nitrophenyl) piperidine-3-carboxylate hydrochloride | Data Source |

| Molecular Formula | C₁₂H₁₄N₂O₄ | C₁₂H₁₅ClN₂O₄ | [1][2] |

| Molecular Weight | 250.25 g/mol | 286.71 g/mol | [1][2] |

| CAS Number | Not available | 94528-08-2 | [1] |

| SMILES | C1CC(CNC1)C(=O)OC2=CC=CC(=C2)[O-] | C1CC(CNC1)C(=O)OC2=CC=CC(=C2)[O-].Cl | [2] |

| InChI | InChI=1S/C12H14N2O4/c15-12(9-3-2-6-13-8-9)18-11-5-1-4-10(7-11)14(16)17/h1,4-5,7,9,13H,2-3,6,8H2 | InChI=1S/C12H14N2O4.ClH/c15-12(9-3-2-6-13-8-9)18-11-5-1-4-10(7-11)14(16)17;/h1,4-5,7,9,13H,2-3,6,8H2;1H | [2] |

Synthesis and Purification

Representative Synthetic Workflow: Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols, particularly when one of the components is sensitive or sterically hindered. It utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).

Detailed Experimental Protocol (Representative)

Important Note: The piperidine nitrogen is nucleophilic and may interfere with the esterification. Therefore, it is advisable to use an N-protected derivative of piperidine-3-carboxylic acid, such as N-Boc-piperidine-3-carboxylic acid. The Boc protecting group can be removed in a final step.

-

Reaction Setup: To a solution of N-Boc-piperidine-3-carboxylic acid (1.0 eq) and 3-nitrophenol (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Addition of Coupling Agent: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea. Wash the filtrate successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Deprotection: Dissolve the purified N-Boc protected ester in a solution of trifluoroacetic acid (TFA) in DCM or HCl in dioxane and stir at room temperature until the deprotection is complete (monitored by TLC).

-

Isolation: Remove the solvent and excess acid under reduced pressure. The resulting product can be used as the salt or neutralized to obtain the free base.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized (3-Nitrophenyl) piperidine-3-carboxylate. The following are the expected spectroscopic data based on the analysis of its structural components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the piperidine and the 3-nitrophenyl moieties.

-

Piperidine Ring Protons: A complex series of multiplets between approximately 1.5 and 3.5 ppm. The protons on the carbons adjacent to the nitrogen will be deshielded and appear further downfield.

-

Aromatic Protons: The 3-nitrophenyl group will exhibit a distinct pattern in the aromatic region (7.0-8.5 ppm). The protons will show splitting patterns consistent with their substitution.

-

NH Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

-

Piperidine Ring Carbons: Signals in the aliphatic region (approximately 25-55 ppm).

-

Ester Carbonyl: A signal around 170-175 ppm.

-

Aromatic Carbons: Signals in the aromatic region (approximately 110-150 ppm). The carbon attached to the nitro group will be significantly deshielded.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 251.1026.[2] Tandem mass spectrometry (MS/MS) would likely reveal characteristic fragmentation patterns, including cleavage of the ester bond and fragmentation of the piperidine ring.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the key functional groups.

Table 2: Predicted IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (amine) | Stretch | 3300-3500 (broad) |

| C-H (aromatic) | Stretch | 3000-3100 |

| C-H (aliphatic) | Stretch | 2850-2960 |

| C=O (ester) | Stretch | 1715-1735 (strong) |

| NO₂ (nitro) | Asymmetric Stretch | 1510-1560 (strong) |

| NO₂ (nitro) | Symmetric Stretch | 1345-1385 (strong) |

| C-O (ester) | Stretch | 1000-1300 |

The presence of strong absorption bands for the nitro group and the ester carbonyl would be key diagnostic features.

Rationale in Drug Design and Potential Applications

The combination of a piperidine ring and a nitrophenyl group in (3-Nitrophenyl) piperidine-3-carboxylate suggests its potential as a scaffold for developing novel therapeutic agents.

The piperidine scaffold is a well-established component of many centrally acting drugs due to its ability to be functionalized in a stereochemically defined manner. The 3-substituted pattern, in particular, is found in compounds targeting a variety of receptors and enzymes.

The 3-nitrophenyl group serves multiple purposes. Its electron-withdrawing nature can influence the pKa of the piperidine nitrogen, which can affect its ionization state at physiological pH and, consequently, its interaction with biological targets and its ability to cross cell membranes. The nitro group can also participate in hydrogen bonding and other non-covalent interactions within a protein binding pocket, potentially increasing binding affinity and selectivity.

Given these features, (3-Nitrophenyl) piperidine-3-carboxylate could serve as a starting point for the development of novel inhibitors of enzymes or antagonists of receptors where the combination of a rigid, basic scaffold and an electron-deficient aromatic ring is beneficial for activity.

Conclusion

(3-Nitrophenyl) piperidine-3-carboxylate is a molecule with significant potential in the field of medicinal chemistry. Its structure combines the favorable properties of the piperidine ring with the electronically modulating effects of the 3-nitrophenyl group. This guide has provided a comprehensive overview of its molecular structure, a representative synthetic strategy, and a detailed outline of its analytical characterization. The insights into the rationale behind its design underscore its potential as a valuable scaffold for the development of new therapeutic agents. Further investigation into its synthesis, biological activity, and structure-activity relationships is warranted to fully explore its therapeutic potential.

References

-

PubChem. 3-nitrophenyl 3-piperidinecarboxylate. Retrieved from [Link]

Sources

High-Yield Synthesis of (3-Nitrophenyl) Piperidine-3-Carboxylate: A Mechanistic and Methodological Guide

Executive Summary

(3-Nitrophenyl) piperidine-3-carboxylate , frequently isolated as its hydrochloride salt (CAS 94528-08-2)[1], is a highly versatile intermediate utilized in the synthesis of complex pharmaceutical agents, including tricyclic PI3K inhibitors and modulators of cellular signaling pathways[2].

Synthesizing this compound presents two distinct chemical challenges:

-

Zwitterionic Interference: The starting material, piperidine-3-carboxylic acid (nipecotic acid), contains both a secondary amine and a carboxylic acid, making it prone to self-amidation or polymerization during activation.

-

Nucleophilic Deficiency: 3-Nitrophenol is a notoriously poor nucleophile. The electron-withdrawing nitro group strongly deactivates the phenolic oxygen, rendering standard Fischer esterification or simple acid chloride methods either excessively harsh or low-yielding.

This whitepaper outlines a self-validating, three-step synthetic pathway—anchored by the Steglich Esterification —to achieve high-purity (3-nitrophenyl) piperidine-3-carboxylate. By employing strategic protecting group chemistry and nucleophilic catalysis, this protocol ensures high yields while avoiding dead-end byproducts.

Retrosynthetic Strategy & Workflow Logic

To prevent self-condensation, the secondary amine of nipecotic acid must be temporarily masked. The tert-butyloxycarbonyl (Boc) group is the optimal choice due to its stability under basic and nucleophilic conditions, and its facile removal under anhydrous acidic conditions[3].

Following protection, the carboxylic acid is coupled with 3-nitrophenol. Because of the phenol's poor nucleophilicity, a highly reactive electrophilic intermediate must be generated in situ. This is achieved using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-Dimethylaminopyridine (DMAP)[4]. Finally, the Boc group is cleaved using anhydrous hydrochloric acid, directly yielding the desired hydrochloride salt[1].

Figure 1: Three-step synthetic workflow for (3-Nitrophenyl) piperidine-3-carboxylate hydrochloride.

Mechanistic Causality: The Steglich Esterification

Discovered by Wolfgang Steglich and Bernhard Neises in 1978, the Steglich esterification is the premier method for coupling sterically hindered or electronically deactivated substrates under mild, neutral conditions[4].

While Dicyclohexylcarbodiimide (DCC) is the traditional coupling agent, EDCI is strictly preferred in this protocol. The urea byproduct of EDCI (EDU) is highly water-soluble and can be removed via simple aqueous extraction, whereas DCC produces dicyclohexylurea (DCU), an intractable solid that complicates purification[5].

The Role of DMAP (Nucleophilic Catalyst)

When EDCI reacts with the carboxylic acid, it forms an O-acylisourea intermediate. This intermediate is highly reactive but suffers from a critical flaw: it can undergo a spontaneous [1,3]-sigmatropic rearrangement to form a stable, unreactive N-acylurea byproduct[5].

Because 3-nitrophenol is a weak nucleophile, it cannot attack the O-acylisourea fast enough to outpace this dead-end rearrangement. DMAP solves this by acting as a hyper-nucleophilic catalyst. It rapidly attacks the O-acylisourea to form a highly electrophilic N-acylpyridinium intermediate. This intermediate is immune to rearrangement and is sufficiently reactive to be trapped by 3-nitrophenol, regenerating the DMAP catalyst[4].

Figure 2: Mechanism of the DMAP-catalyzed Steglich esterification avoiding N-acylurea formation.

Quantitative Data: Reagent Selection Matrix

Selecting the correct coupling agent is vital for the scalability and economic viability of the synthesis. The table below summarizes the empirical data driving the selection of EDCI over alternatives for phenolic esterifications.

| Coupling Reagent | Catalyst Required | Byproduct Formed | Byproduct Removal Method | Yield with Phenols | Cost Profile |

| DCC | DMAP | Dicyclohexylurea (DCU) | Filtration (Often incomplete) | Moderate (70-80%) | Low |

| EDCI·HCl | DMAP | EDU (Water-soluble) | Aqueous Wash (Highly efficient) | High (85-95%) | Moderate |

| HATU | DIPEA | HOAt / Tetramethylurea | Chromatography required | Very High (>95%) | High |

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-Boc-piperidine-3-carboxylic acid

-

Preparation: Dissolve piperidine-3-carboxylic acid (1.0 eq, 100 mmol) in a 1:1 mixture of THF and 1M aqueous NaOH (100 mL each). Cool the biphasic mixture to 0 °C in an ice bath.

-

Addition: Dissolve Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq, 110 mmol) in 50 mL THF and add dropwise to the reaction mixture over 30 minutes to control the exothermic evolution of CO₂[3].

-

Reaction: Remove the ice bath and stir vigorously at room temperature for 12 hours.

-

Workup: Concentrate the mixture under reduced pressure to remove THF. Wash the aqueous layer with diethyl ether (2 × 50 mL) to remove unreacted Boc₂O. Acidify the aqueous layer to pH ~2-3 using 1M KHSO₄ (avoid strong acids like HCl to prevent premature Boc cleavage).

-

Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3 × 100 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Boc protected acid as a white solid.

Step 2: Steglich Esterification with 3-Nitrophenol

-

Preparation: In an oven-dried flask under inert atmosphere (N₂), dissolve 1-Boc-piperidine-3-carboxylic acid (1.0 eq, 50 mmol) and 3-Nitrophenol (1.05 eq, 52.5 mmol) in anhydrous Dichloromethane (DCM, 200 mL). Cool to 0 °C.

-

Activation: Add EDCI·HCl (1.2 eq, 60 mmol) in one portion. Stir for 10 minutes.

-

Catalysis: Add DMAP (0.1 eq, 5 mmol)[5]. The solution may exhibit a slight color change indicating the formation of the acylpyridinium complex.

-

Reaction: Allow the reaction to warm to room temperature and stir for 16 hours.

-

Workup: Quench the reaction with water (100 mL). Transfer to a separatory funnel and wash the organic layer sequentially with 5% aqueous citric acid (2 × 100 mL) to remove DMAP and EDU, saturated aqueous NaHCO₃ (2 × 100 mL) to remove unreacted acid and phenol, and brine (100 mL).

-

Isolation: Dry the organic layer over Na₂SO₄, filter, and evaporate to yield 1-Boc-3-nitrophenyl piperidine-3-carboxylate.

Step 3: Deprotection and Hydrochloride Salt Formation

-

Preparation: Dissolve the intermediate from Step 2 (approx. 45 mmol) in anhydrous DCM (50 mL) and cool to 0 °C.

-

Deprotection: Slowly add 4M HCl in Dioxane (10 eq, 112.5 mL). Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-3 hours[3]. The evolution of isobutylene gas will be observed.

-

Precipitation: As the Boc group is cleaved, the resulting secondary amine will be protonated, and the (3-nitrophenyl) piperidine-3-carboxylate hydrochloride salt will often precipitate directly from the DCM/Dioxane mixture.

-

Isolation: Add cold diethyl ether (100 mL) to maximize precipitation. Filter the solid, wash thoroughly with cold diethyl ether, and dry under high vacuum to afford the pure target compound (CAS 94528-08-2)[1].

References

- US10065970B2 - Tricyclic PI3K inhibitor compounds and methods of use. Google Patents.

-

Greene's Protective Groups in Organic Synthesis. Wiley (e-bookshelf). Available at:[Link]

-

Steglich Esterification. Grokipedia. Available at:[Link]

-

Simran et al., IJPSR, 2023; Vol. 14(11): 5465-5471. International Journal of Pharmaceutical Sciences and Research. Available at:[Link]

Sources

Strategic Utilization of (3-Nitrophenyl) Piperidine-3-Carboxylate in Neuropharmacological Drug Discovery

An In-Depth Technical Whitepaper Prepared by: Senior Application Scientist

Introduction & Structural Rationale

In the landscape of neuropharmacology, the piperidine ring is a privileged scaffold, heavily featured in drugs targeting the central nervous system (CNS)[1]. Specifically, nipecotic acid (piperidine-3-carboxylic acid) and its derivatives are foundational to the development of γ-aminobutyric acid (GABA) reuptake inhibitors[2].

As a Senior Application Scientist overseeing late-stage lead diversification, I frequently encounter the synthetic bottleneck of amidating the nipecotic acid core. Direct coupling of the carboxylic acid to diverse amines typically requires stoichiometric coupling reagents (e.g., HATU, EDC), which complicate purification and scale-up.

To bypass this, we utilize (3-Nitrophenyl) piperidine-3-carboxylate (CID 124513, CAS 94528-08-2) as a pre-activated building block[3]. The strategic integration of the 3-nitrophenyl moiety relies on fundamental physical organic chemistry: the strongly electron-withdrawing nitro group pulls electron density away from the phenolic oxygen via inductive effects. This stabilizes the resulting phenoxide anion, drastically lowering the pKa of the leaving group and accelerating catalyst-free aminolysis.

Physicochemical & Analytical Profiling

Understanding the physicochemical properties of this activated ester is critical for both its handling in the laboratory and its potential behavior in biological assays. The properties summarized below dictate its solubility, analytical tracking, and baseline CNS penetrability.

Table 1: Physicochemical and Mass Spectrometry Profile

| Parameter | Value | Causality / Analytical Significance |

| Molecular Formula | C12H14N2O4 | Represents the free base form; often supplied as the HCl salt (C12H15ClN2O4) for bench stability[3]. |

| Monoisotopic Mass | 250.09535 Da | Critical for High-Resolution Mass Spectrometry (HRMS) tracking during reaction monitoring[4]. |

| XLogP | 1.5 | Optimal lipophilicity for initial blood-brain barrier (BBB) penetration modeling[4]. |

| Topological Polar Surface Area (TPSA) | 84.2 Ų | Falls within the < 90 Ų threshold generally preferred for CNS-active molecules[3]. |

| Predicted CCS [M+H]+ | 153.7 Ų | Provides the Collision Cross Section baseline for distinguishing structural isomers in LC-IM-MS[4]. |

Pharmacological Context: Targeting the GABAergic System

Nipecotic acid derivatives are well-established inhibitors of murine and human GABA transporters (e.g., mGAT1-4, hGAT-1, hGAT-3)[2]. By competitively binding to these transporters, these compounds block the reuptake of GABA from the synaptic cleft. This prolonged inhibitory signaling is a validated therapeutic strategy for epilepsy and is actively being researched for Alzheimer's disease and other neurodegenerative disorders[5].

Fig 1. Mechanism of action for nipecotic acid derivatives in GABAergic synaptic transmission.

Synthetic Utility: The Activated Ester Paradigm

The primary utility of (3-Nitrophenyl) piperidine-3-carboxylate is its role as a linchpin in high-throughput library synthesis. By avoiding uronium-based coupling reagents, we prevent the formation of difficult-to-remove byproducts (like tetramethylurea) and minimize the risk of epimerization at the C3 stereocenter of the piperidine ring.

Fig 2. Synthetic workflow utilizing the 3-nitrophenyl activated ester for late-stage amidation.

Self-Validating Protocol: Catalyst-Free Aminolysis

The following methodology is designed as a self-validating system. At each critical juncture, a physical or analytical checkpoint ensures the reaction mechanics are proceeding as theoretically modeled.

Objective: Synthesize diverse nipecotic amides via nucleophilic acyl substitution without epimerization.

Step 1: Solvation & Basification

-

Action: Weigh 1.0 equivalent of (3-Nitrophenyl) piperidine-3-carboxylate hydrochloride into an oven-dried vial. Suspend in anhydrous DMF to achieve a 0.2 M concentration. Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

-

Causality: DIPEA serves a dual purpose: it neutralizes the HCl salt to liberate the piperidine nitrogen and ensures the reaction environment is sufficiently basic so that the incoming amine nucleophile remains unprotonated and highly reactive.

-

Self-Validation Checkpoint: Spot the mixture on wet pH paper to confirm a pH of ~8-9. Additionally, observe the solution; a slight yellowing indicates the formation of trace 3-nitrophenoxide, visually confirming the basic environment.

Step 2: Nucleophilic Addition

-

Action: Add 1.1 equivalents of the target primary or secondary amine. Stir at room temperature (20-25 °C).

-

Causality: The unhindered amine attacks the electron-deficient carbonyl carbon. The tetrahedral intermediate collapses, expelling the stabilized 3-nitrophenoxide leaving group.

Step 3: Analytical Monitoring

-

Action: Monitor the reaction progress via LC-MS at 1-hour intervals.

-

Self-Validation Checkpoint: The reaction is validated by tracking three specific masses:

-

Disappearance of the starting ester: m/z 251.1 [M+H]+ in positive mode[4].

-

Appearance of the displaced leaving group: m/z 138.0 [M-H]- (3-nitrophenol) in negative mode.

-

Appearance of the target amide mass.

-

Step 4: Orthogonal Workup

-

Action: Dilute the crude mixture with Ethyl Acetate (EtOAc) and wash vigorously with 5% aqueous Na2CO3 (3x).

-

Causality: 3-Nitrophenol has a pKa of approximately 8.3. The basic aqueous wash (pH ~11) quantitatively deprotonates the byproduct into its highly water-soluble phenoxide salt, partitioning it entirely into the aqueous layer.

-

Self-Validation Checkpoint: The organic layer will transition from yellow to colorless as the yellow 3-nitrophenoxide anion is successfully extracted into the aqueous phase. A colorless organic layer validates the complete removal of the leaving group byproduct.

References

- "(3-nitrophenyl) piperidine-3-carboxylate;hydrochloride Formula - Echemi", echemi.com,

- "3-nitrophenyl 3-piperidinecarboxyl

- "Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mG

- "Nipecotic Acid Derivatives as Potent Agents against Neurodegener

- "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. echemi.com [echemi.com]

- 4. PubChemLite - 3-nitrophenyl 3-piperidinecarboxylate (C12H14N2O4) [pubchemlite.lcsb.uni.lu]

- 5. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profiling and Structural Elucidation of (3-Nitrophenyl) piperidine-3-carboxylate

A Technical Whitepaper for Analytical Chemists and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary & Chemical Context

(3-Nitrophenyl) piperidine-3-carboxylate (frequently handled as its hydrochloride salt, CAS 94528-08-2) is a highly reactive nipecotic acid derivative. In pharmaceutical development, nipecotic acid serves as a foundational pharmacophore for GABA uptake inhibitors (such as tiagabine). The 3-nitrophenyl ester variant is specifically engineered as an "active ester." The electron-withdrawing nature of the 3-nitrophenol moiety makes it an excellent leaving group, facilitating rapid amidation or peptide coupling in downstream synthesis.

The Causality of the Hydrochloride Salt: Handling this molecule as a free base is analytically problematic. The secondary amine of the piperidine ring (pKa ~ 9.5) is highly nucleophilic. If left unprotonated, the free amine of one molecule will rapidly attack the active ester of another, leading to uncontrolled intermolecular aminolysis and polymerization. Therefore, spectroscopic validation must be performed on the hydrochloride salt to lock the nitrogen lone pair, ensuring the structural integrity of the ester during analysis.

Experimental Methodologies & Workflow

To establish a self-validating analytical profile, we employ an orthogonal approach combining Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Step-by-Step Analytical Protocols

-

Sample Preparation (Critical Step): Because active esters are highly susceptible to hydrolysis, all solvents must be strictly anhydrous. For NMR, dissolve 5–10 mg of the HCl salt in 0.6 mL of anhydrous DMSO- d6 (100.0 atom % D). Avoid protic solvents like Methanol- d4 or D2O , which will induce solvolysis of the ester bond.

-

NMR Acquisition (1D & 2D): Acquire 1 H (400 MHz) and 13 C (100 MHz) spectra at 298 K. To resolve the overlapping multiplet signals of the saturated piperidine ring, acquire 1 H- 1 H COSY (Correlation Spectroscopy) and 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence) spectra.

-

FTIR Spectroscopy: Analyze the neat solid using an Attenuated Total Reflectance (ATR) accessory equipped with a diamond crystal. Collect 32 scans from 4000 to 400 cm −1 at a resolution of 4 cm −1 .

-

UHPLC-ESI-MS: Dilute the sample to 1 µg/mL in LC-MS grade Acetonitrile. Use a short C18 column with a rapid gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) to minimize on-column hydrolysis. Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode.

Figure 1: Orthogonal spectroscopic validation workflow for active ester characterization.

In-Depth Spectroscopic Analysis & Causality

Nuclear Magnetic Resonance (NMR)

The structural elucidation of this molecule relies heavily on understanding electronic deshielding and ring conformations.

The Aromatic System: The 3-nitrophenyl ring exhibits a classic meta-substituted splitting pattern. The nitro group is a powerful electron-withdrawing group (EWG) via both resonance and induction. As documented in standard spectral databases for , the proton situated between the nitro and ester groups (H-2') experiences extreme deshielding, resonating as a narrow multiplet near 8.01 ppm.

The Piperidine Ring: Nipecotic acid derivatives exist in a dynamic equilibrium of chair conformations, where the bulky ester group can occupy either the axial or equatorial position. According to foundational, this dynamic state broadens the signals of the piperidine protons at room temperature. The proton alpha to the carbonyl (H-3) is shifted downfield to ~3.25 ppm due to the inductive pull of the active ester. Because the sample is an HCl salt, the NH2+ protons appear as a broad hump around 9.2 ppm in DMSO- d6 .

Fourier-Transform Infrared (FTIR) Spectroscopy

Vibrational spectroscopy provides a direct readout of the active ester's reactivity. A standard aliphatic ester typically exhibits a C=O stretch around 1735 cm −1 . However, in (3-nitrophenyl) piperidine-3-carboxylate, the strongly electron-withdrawing 3-nitrophenyl group pulls electron density away from the ester oxygen. This reduces resonance donation into the carbonyl, thereby increasing the C=O bond order. Consequently, the carbonyl stretch shifts to a higher frequency, appearing sharply at 1758 cm −1 . Strong asymmetric and symmetric NO2 stretches are also prominent at 1532 cm −1 and 1350 cm −1 , respectively.

Mass Spectrometry (ESI-MS)

In positive ion mode (ESI+), the molecule readily protonates at the piperidine nitrogen, yielding a robust Molecular Ion [M+H]+ at m/z 251.10.

During Collision-Induced Dissociation (CID), the fragmentation is entirely dictated by the lability of the active ester bond. The dominant pathway is the neutral loss of 3-nitrophenol (139 Da), generating a highly stable acylium ion at m/z 112.08. This acylium ion subsequently loses carbon monoxide (28 Da) to form a tetrahydropyridinium cation at m/z 84.08.

Figure 2: Proposed ESI-MS positive ion fragmentation pathway driven by active ester cleavage.

Consolidated Data Presentation

The following tables summarize the expected quantitative spectroscopic data, serving as a reference standard for structural validation.

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6 )

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Causality / Notes |

| 9.20 | br s | 2H | NH2+ | Protonated piperidine nitrogen (HCl salt). |

| 8.15 | ddd, J = 8.2, 2.1, 1.0 | 1H | Ar-H (H-4') | Deshielded by ortho-nitro group. |

| 8.01 | t, J = 2.1 | 1H | Ar-H (H-2') | Maximum deshielding (between -O- and -NO 2 ). |

| 7.75 | ddd, J = 8.1, 2.1, 1.0 | 1H | Ar-H (H-6') | Ortho to ester oxygen. |

| 7.68 | t, J = 8.1 | 1H | Ar-H (H-5') | Meta to both substituents. |

| 3.25 | m | 1H | CH (H-3) | Alpha to the active ester carbonyl. |

| 3.10 - 3.40 | m | 2H | CH2 (H-2, H-6 eq) | Equatorial protons adjacent to NH2+ . |

| 2.80 - 3.00 | m | 2H | CH2 (H-2, H-6 ax) | Axial protons adjacent to NH2+ . |

| 1.60 - 2.10 | m | 4H | CH2 (H-4, H-5) | Aliphatic piperidine backbone. |

Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6 )

| Chemical Shift (ppm) | Assignment | Carbon Type |

| 171.2 | C=O | Ester Carbonyl |

| 150.5 | Ar-C (C-1') | Aromatic C attached to Oxygen |

| 148.8 | Ar-C (C-3') | Aromatic C attached to Nitro group |

| 131.0 | Ar-C (C-5') | Aromatic CH |

| 129.2 | Ar-C (C-6') | Aromatic CH |

| 121.5 | Ar-C (C-4') | Aromatic CH |

| 117.8 | Ar-C (C-2') | Aromatic CH |

| 44.2, 43.5 | C-2, C-6 | Piperidine CH2 adjacent to N |

| 39.5 | C-3 | Piperidine CH alpha to carbonyl |

| 25.1, 23.4 | C-4, C-5 | Piperidine aliphatic CH2 |

Table 3: Key FTIR Vibrational Frequencies (ATR, Neat)

| Wavenumber (cm −1 ) | Vibration Type | Functional Group |

| 2950 - 2500 | N-H stretch (broad) | Ammonium salt ( NH2+ ) |

| 1758 | C=O stretch (sharp) | Active Ester Carbonyl (shifted high) |

| 1532 | N-O stretch (asymmetric) | Nitro group ( −NO2 ) |

| 1350 | N-O stretch (symmetric) | Nitro group ( −NO2 ) |

| 1210 | C-O stretch | Ester single bond |

Table 4: UHPLC-ESI-MS Data (Positive Ion Mode)

| m/z Observed | Ion Species | Relative Abundance | Structural Significance |

| 251.10 | [M+H]+ | 100% (Base Peak) | Confirms intact molecular weight. |

| 112.08 | [M+H−139]+ | 85% | Acylium ion; confirms loss of 3-nitrophenol. |

| 84.08 | [M+H−139−28]+ | 40% | Tetrahydropyridinium; confirms piperidine core. |

References

-

National Center for Biotechnology Information (PubChem). "3-Nitrophenol | C6H5NO3 | CID 11137 - Spectral Information." PubChem Database. Available at:[Link]

-

Royal Society of Chemistry (RSC). "Conformational analysis. Part 34. An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives." J. Chem. Soc., Perkin Trans. 2, 1998. Available at:[Link]

-

National Center for Biotechnology Information (PubChem). "Nipecotic Acid | C6H11NO2 | CID 4498." PubChem Database. Available at:[Link]

Commercial Availability and Technical Profile of (3-Nitrophenyl)piperidine-3-carboxylate Hydrochloride: A Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous approved pharmaceuticals.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to serve as a versatile template for introducing diverse functionalities. This guide provides a detailed technical overview of a specific piperidine derivative, (3-Nitrophenyl)piperidine-3-carboxylate hydrochloride (CAS No: 94528-08-2), a compound of interest for researchers in drug discovery and development. This document will delve into its commercial availability, physicochemical properties, synthesis, analytical characterization, potential applications, and safety considerations.

Physicochemical Properties

(3-Nitrophenyl)piperidine-3-carboxylate hydrochloride, with the chemical formula C12H15ClN2O4, possesses a molecular weight of 286.71 g/mol .[2] The structure features a piperidine ring, a 3-carboxylate ester linkage, and a 3-nitrophenyl group. The hydrochloride salt form enhances its solubility in aqueous media, a desirable characteristic for biological assays.

Table 1: Physicochemical Properties of (3-Nitrophenyl)piperidine-3-carboxylate Hydrochloride [2][3]

| Property | Value |

| CAS Number | 94528-08-2 |

| Molecular Formula | C12H15ClN2O4 |

| Molecular Weight | 286.71 g/mol |

| Exact Mass | 286.0720347 g/mol |

| Topological Polar Surface Area | 84.2 Ų |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 3 |

| Complexity | 316 |

| Covalently-Bonded Unit Count | 2 |

Commercial Availability

(3-Nitrophenyl)piperidine-3-carboxylate hydrochloride is available from various chemical suppliers catering to the research and development market. Researchers can procure this compound in quantities ranging from milligrams to grams.

Table 2: Representative Commercial Suppliers

| Supplier | Product Name | CAS Number |

| Echemi | (3-nitrophenyl) piperidine-3-carboxylate;hydrochloride | 94528-08-2 |

Note: Availability and product specifications should be confirmed directly with the suppliers.

Synthesis and Manufacturing

While specific, proprietary manufacturing processes for (3-Nitrophenyl)piperidine-3-carboxylate hydrochloride are not publicly disclosed, its synthesis can be logically deduced from established principles of organic chemistry. The primary route involves the esterification of 3-piperidinecarboxylic acid with 3-nitrophenol.

Experimental Protocol: Representative Esterification

A plausible laboratory-scale synthesis would involve a condensation reaction between 3-piperidinecarboxylic acid and 3-nitrophenol. To facilitate this reaction, a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can be employed.[4] Alternatively, acid-catalyzed esterification (Fischer esterification) using a strong acid like sulfuric acid or thionyl chloride in an appropriate alcohol solvent could be utilized.[5]

Step-by-Step Methodology (Carbodiimide-Mediated):

-

Reaction Setup: Dissolve 3-piperidinecarboxylic acid and 3-nitrophenol in an anhydrous aprotic solvent (e.g., dichloromethane).

-

Coupling Agent Addition: Add a solution of DCC and a catalytic amount of DMAP to the reaction mixture at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete, monitoring by thin-layer chromatography (TLC).

-

Workup: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with dilute acid and then with a saturated sodium bicarbonate solution.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent, to precipitate the hydrochloride salt.

-

Isolation: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield (3-Nitrophenyl)piperidine-3-carboxylate hydrochloride.

Analytical Characterization and Quality Control

Ensuring the identity and purity of (3-Nitrophenyl)piperidine-3-carboxylate hydrochloride is critical for its application in research. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure. The ¹H NMR spectrum would be expected to show characteristic signals for the protons on the piperidine ring and the nitrophenyl group. The chemical shifts and coupling patterns would be consistent with the assigned structure. For instance, protons on the piperidine ring would typically appear in the aliphatic region, while the aromatic protons of the nitrophenyl group would be found in the downfield region.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For the free base, (3-Nitrophenyl)piperidine-3-carboxylate, the expected monoisotopic mass is 250.09535 Da.[3] Electrospray ionization (ESI) is a suitable technique for analyzing the hydrochloride salt, which would likely show a prominent ion corresponding to the protonated free base [M+H]+ at m/z 251.10263.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with an acidic modifier like formic or trifluoroacetic acid), would be appropriate. The purity is determined by integrating the peak area of the main component relative to the total peak area at a suitable UV detection wavelength, likely around 266 nm to 364 nm, considering the nitrophenyl chromophore.[6]

Applications in Research and Drug Development

The piperidine moiety is a privileged scaffold in drug discovery, appearing in a wide range of therapeutic agents.[1] The specific combination of the 3-carboxylate and the 3-nitrophenyl groups in the target molecule suggests potential applications in several areas, most notably in the field of cholinesterase inhibition.

Rationale for Cholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[7][8] The piperidine ring can interact with the catalytic or peripheral anionic sites of these enzymes.[8] The nitrophenyl group, being an electron-withdrawing group, can enhance the electrophilicity of the ester carbonyl carbon, making the compound a more effective substrate or inhibitor for the serine hydrolase activity of cholinesterases. The position of the nitro group on the phenyl ring is also crucial for activity. Research on related piperidinone derivatives has shown that nitro-substituted compounds can be potent cholinesterase inhibitors.[7]

Broader Potential in Medicinal Chemistry

Beyond cholinesterase inhibition, the (3-Nitrophenyl)piperidine-3-carboxylate scaffold can serve as a valuable building block for the synthesis of more complex molecules. The nitro group can be readily reduced to an amino group, providing a handle for further functionalization through amide bond formation or other coupling reactions. The ester can be hydrolyzed to the corresponding carboxylic acid, which can also be used in subsequent synthetic transformations. This versatility makes it an attractive starting material for generating libraries of compounds for screening against various biological targets.

Safety, Handling, and Storage

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[9] Avoid contact with skin and eyes.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]

Conclusion

(3-Nitrophenyl)piperidine-3-carboxylate hydrochloride is a commercially available chemical with significant potential as a research tool and building block in drug discovery. Its structural features, particularly the combination of the piperidine core and the nitrophenyl ester moiety, suggest a likely application in the development of cholinesterase inhibitors and other bioactive molecules. This guide provides a foundational understanding of its properties, synthesis, analysis, and potential applications, empowering researchers to effectively utilize this compound in their scientific endeavors.

References

- Dandárová, M., et al. (2020).

- Abdel-Wahab, B. F., et al. (2018). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Moieties. Molecules, 23(11), 2955.

- CPAchem. (2025).

- Sigma-Aldrich. (2025).

- Thermo Fisher Scientific. (2023).

- Acros Organics. (2010).

- Fisher Scientific.

- Pfaltz & Bauer. Safety data sheet: N-(3-Hydroxy-4-nitrophenyl)piperidine.

-

PubChemLite. 3-nitrophenyl 3-piperidinecarboxylate. Retrieved from [Link]

- Aaron Chemicals LLC. (2024). Safety Data Sheet: tert-Butyl 4-(3-nitropyridin-4-ylamino)

- Parlar, A., & Sarikaya, M. (2019). Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives.

- Google Patents. (2017). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.

- Jubilant Ingrevia Limited.

- Cayman Chemical. (2025). 13C6-3-Nitrophenylhydrazine (hydrochloride).

- Organic Syntheses.

- Khan, K. M., et al. (2012). Synthesis of bioactive sulfonamides bearing piperidine nucleus with talented activity against cholinesterase. Sciforum.

- Popa, D. E., & David, V. (2000). The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection.

- BenchChem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.

- Aronstam, R. S., et al. (1986). Interactions of piperidine derivatives with the nicotinic cholinergic receptor complex from Torpedo electric organ. Neuropharmacology, 25(1), 69-76.

- Google Patents. (2008).

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

- White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.

- An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica.

- Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14486-14491.

- Encyclopedia MDPI. (2023).

- DTIC. (2025). Piperidine Synthesis.

- Google Patents. (2016). CN104034814B - The HPLC analytical approach of 3-amino piperidine.

- Chemsrc. (2025). CAS#:170450-74-5 | (3R)-3-ethyl-3-(4-nitrophenyl)piperidine-2,6-dione.

- ChemShuttle. (3S)-piperidine-3-carboxylic acid.

- CAS Common Chemistry. 3-Ethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)

- Wiley-VCH.

- Hrncirova, P., et al. (2023). Structural elucidation of 3-nitrophenylhydrazine derivatives of tricarboxylic acid cycle acids and optimization of their LC-MS/MS analysis. Talanta, 255, 124213.

- Oakwood Chemical. (S)-Piperidine-3-carboxylic acid amide.

- NIST WebBook. Piperidine.

- Sigma-Aldrich. 1-(2-Nitro-phenyl)-3-phenyl-piperazine.

-

ResearchGate. 1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo [e][16]oxazine.

- SpectraBase. 3-Nitrobenzoic acid (3-nitrophenyl) ester - Optional[13C NMR] - Chemical Shifts.

Sources

- 1. mdpi.com [mdpi.com]

- 2. echemi.com [echemi.com]

- 3. PubChemLite - 3-nitrophenyl 3-piperidinecarboxylate (C12H14N2O4) [pubchemlite.lcsb.uni.lu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. acgpubs.org [acgpubs.org]

- 8. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. pfaltzandbauer.com [pfaltzandbauer.com]

- 13. aaronchem.com [aaronchem.com]

- 14. jubilantingrevia.com [jubilantingrevia.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Screening of Piperidine Derivatives: A Technical Guide to Assay Design, Validation, and Hit Identification

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, escaping "flatland"—the over-reliance on planar, sp2-hybridized aromatic rings—is a critical strategy to reduce clinical attrition rates. Piperidine, a six-membered heterocycle containing one nitrogen atom and five carbon atoms in an sp3-hybridized state, represents a privileged scaffold that perfectly addresses this challenge 1. Its inherent conformational flexibility (existing primarily in a chair conformation) allows it to navigate complex, three-dimensional protein binding pockets with high affinity.

Currently, piperidine derivatives are embedded in over twenty classes of pharmaceuticals, ranging from acetylcholinesterase inhibitors (e.g., Donepezil) to analgesics (e.g., Morphine) and antipsychotics (e.g., Melperone) 12. As a Senior Application Scientist, I have designed this guide to establish a rigorous, self-validating framework for the preliminary biological screening of novel piperidine libraries, focusing on neurodegenerative, oncological, and antimicrobial targets.

Core Biological Screening Paradigms

Neurodegenerative Targets: Cholinesterase Inhibition

The cholinergic hypothesis of Alzheimer's disease positions Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) as primary screening targets. The benzyl-piperidine moiety is highly effective because it provides optimal binding to the catalytic anionic site of AChE, specifically interacting via π-π stacking and cation-π interactions with key residues such as Trp84, Trp279, Phe330, and Phe331 1.

Caption: Cholinergic synapse AChE hydrolysis and competitive inhibition by piperidine derivatives.

Oncology & Cytotoxicity Profiling

Piperidine derivatives demonstrate the potential to arrest the cell cycle and induce apoptosis in various cancer cell lines 3. For instance, spirooxindolopyrrolidine-embedded piperidinones have shown superior cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells compared to reference drugs like bleomycin 1. Furthermore, specific piperidine agents act as ligands to the M3 muscarinic acetylcholine receptor (M3R), antagonizing pathways responsible for early progression and metastasis in colorectal cancers 1.

Antimicrobial & Antioxidant Activity

The basic nitrogen and structural planar capacity of heterocyclic piperidine cores make them excellent candidates for antimicrobial screening against Gram-positive (S. aureus) and Gram-negative (E. coli) pathogens [[4]](_). Additionally, they exhibit potent antioxidant properties, often evaluated via DPPH radical scavenging assays, where some derivatives outperform standard ascorbic acid [[3]]().

High-Throughput Screening Workflow

To ensure reproducibility and minimize false positives, a structured workflow moving from physicochemical Quality Control (QC) to targeted in vitro assays is mandatory.

Caption: Preliminary biological screening and hit identification workflow for piperidine libraries.

Step-by-Step Experimental Methodologies

Protocol 1: In Vitro AChE Inhibition (Modified Ellman’s Assay)

This colorimetric assay is the gold standard for evaluating the anticholinesterase activity of piperidine derivatives 5.

Mechanistic Causality & Self-Validation: Acetylthiocholine (ATC) is hydrolyzed by AChE to produce thiocholine. Thiocholine subsequently reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield the 5-thio-2-nitrobenzoate (TNB) anion 5. TNB absorbs strongly at 412 nm, providing a highly sensitive, stoichiometric readout of enzyme velocity. The protocol is self-validating through the mandatory inclusion of a blank (to subtract non-enzymatic ATC hydrolysis) and Donepezil as a positive control to confirm the dynamic range.

Step-by-Step Procedure:

-

Reagent Preparation: Prepare AChE enzyme solution (0.2 U/mL), DTNB working solution (3 mM), and ATC substrate solution (15 mM) in 0.1 M phosphate buffer (pH 8.0).

-

Plate Setup: In a 96-well microplate, add 20 µL of PBS to blank wells. Add 20 µL of the piperidine derivative (at various concentrations) to test wells. Add 20 µL of PBS containing 1% DMSO to control (100% activity) wells [[5]]().

-

Enzyme Addition & Pre-incubation: Add 20 µL of the AChE working solution to all wells except the blank. Incubate the plate at 37°C for 15 minutes to allow the inhibitor to reach binding equilibrium with the enzyme 5.

-

Colorimetric Development: Add 120 µL of DTNB (3 mM) to all wells.

-

Reaction Initiation: Add 20 µL of ATC (15 mM) to all wells to initiate the enzymatic reaction 5.

-

Kinetic Measurement: Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode for 10-20 minutes. Calculate the IC50 based on the dose-response curve.

Protocol 2: DPPH Radical Scavenging Assay

Mechanistic Causality & Self-Validation: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable nitrogen-centered free radical. When a bioactive piperidine derivative acts as an antioxidant, it donates a hydrogen atom or an electron, reducing DPPH to DPPH-H. This disrupts the extended conjugation of the radical, causing a quantifiable color shift from purple to yellow. Ascorbic acid is run in parallel as a positive control to validate the assay's sensitivity 3.

Step-by-Step Procedure:

-

Solution Preparation: Prepare a 0.1 mM solution of DPPH in absolute methanol. Prepare serial dilutions of the piperidine test compounds and ascorbic acid (standard) in methanol.

-

Reaction Mixture: Mix 1 mL of the test compound solution with 2 mL of the DPPH methanolic solution.

-

Incubation: Shake vigorously and incubate in the dark at room temperature for 30 minutes. (Darkness prevents UV-induced radical degradation).

-

Measurement: Measure the absorbance at 517 nm against a methanol blank.

-

Calculation: Calculate the percentage of scavenging activity: [(Abs_control - Abs_sample) / Abs_control] × 100.

Quantitative Data Synthesis

To illustrate the structure-activity relationship (SAR) of piperidine derivatives, the following tables summarize recent quantitative screening data for synthesized libraries.

Table 1: Comparative Cholinesterase Inhibitory Activity of Benzimidazole-Piperidine Hybrids 6

| Compound Class / Standard | Target Enzyme | IC50 Range (µM) | Key Structural Determinant for Activity |

| Benzimidazole-Piperidine Hybrids (1-13) | AChE | 19.44 - 36.05 | Substitution at 5-position (e.g., -NO2, -OCH3) |

| Benzimidazole-Piperidine Hybrids (1-13) | BuChE | 21.57 - 39.55 | Dual inhibition capability via bulky aryl groups |

| Galantamine (Positive Control) | AChE | 19.34 ± 0.62 | Established alkaloid binding profile |

| Allanzanthane (Positive Control) | AChE | 16.11 ± 0.33 | Reference standard |

Table 2: Antioxidant & Cytotoxicity Baselines for Piperidine Scaffolds 13

| Assay Type | Target / Cell Line | Observed Effect | Mechanistic Rationale |

| DPPH Radical Scavenging | Free Radicals | Moderate to High Scavenging | Electron/hydrogen transfer from heteroatom |

| Cytotoxicity (MTT) | A549 (Lung Cancer) | High Cytotoxic Effect | Apoptosis induction & cell cycle arrest |

| Cytotoxicity (MTT) | FaDu (Tumor Cells) | Apoptosis Induction | Superior to bleomycin in specific spiro-analogs |

References

-

Pharmacological Applications of Piperidine Derivatives Source: Encyclopedia MDPI URL:[Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PMC (National Institutes of Health) URL:[Link]

-

Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents Source: MDPI URL:[Link]

-

Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation Source: Northwestern Medical Journal URL:[Link]

-

Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives Source: ResearchGate URL:[Link]

Sources

- 1. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nwmedj.org [nwmedj.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

Navigating the Chemical Space of Piperidine-3-Carboxylate Analogs: A Technical Guide to Discovery and Optimization

Abstract The piperidine ring is one of the most frequently utilized nitrogenous heterocycles in FDA-approved therapeutics. While 4-substituted piperidines have historically dominated medicinal chemistry, the piperidine-3-carboxylate scaffold has emerged as a uniquely privileged building block. This whitepaper provides an in-depth mechanistic and synthetic guide for drug development professionals working on the discovery and optimization of novel piperidine-3-carboxylate analogs.

The Privileged Piperidine-3-Carboxylate Scaffold

In rational drug design, the spatial projection of functional groups is paramount. The 1 scaffold (derived from nipecotic acid) introduces a critical chiral center at the C3 position. Unlike symmetrical 4-substituted analogs, the C3-substitution projects hydrogen-bond acceptor/donor vectors into an asymmetrical spatial orientation that is highly favorable for chiral optimization and selective target engagement. Commercially available enantiopure starting materials, such as (S)- and (R)-ethyl piperidine-3-carboxylate, serve as the foundational architecture for these discovery campaigns.

Mechanistic Rationale and Target Engagement

The structural geometry of piperidine-3-carboxylates enables precise, high-affinity interactions with diverse biological targets through specific salt-bridge and hydrogen-bonding networks:

-

GABA Transporter (GAT) Inhibition: Nipecotic acid is a highly potent in vitro inhibitor of neuronal and glial γ-aminobutyric acid (GABA) reuptake. However, its zwitterionic nature at physiological pH prevents blood-brain barrier (BBB) penetration. By appending a lipophilic diaryl-alkenyl chain to the piperidine nitrogen, researchers discovered 2, a drug that successfully crosses the BBB while retaining high affinity for GAT-1.

-

Monoamine Transporter Modulation: 3,4-disubstituted piperidine analogs exhibit profound selectivity for the dopamine transporter (DAT) and serotonin transporter (5-HTT). The spatial orientation of the 3β-carboxylate relative to a 4β-aryl group mimics the pharmacophore of classical tropane alkaloids but with enhanced metabolic stability 3.

-

Cathepsin K Inhibition: Recent discoveries have highlighted piperidine-3-carboxamides as potent inhibitors of Cathepsin K, offering a novel therapeutic avenue for osteoporosis by preventing bone collagen degradation 4.

Mechanism of GABA transporter inhibition by piperidine-3-carboxylate analogs.

Experimental Protocols: Self-Validating Synthetic Workflows

As an application scientist, I must stress that the primary challenge in derivatizing piperidine-3-carboxylates is the risk of epimerization at the C3 chiral center during basic hydrolysis or rigorous coupling conditions. The following protocols are engineered to maximize yield while preserving stereochemical integrity.

Hit-to-lead synthetic workflow for piperidine-3-carboxylate derivatization.

Protocol 1: Regioselective N-Sulfonylation/Alkylation

Causality: The secondary amine of the piperidine ring is highly nucleophilic, but side reactions (e.g., ester hydrolysis or elimination) can occur if strong bases are used. A non-nucleophilic organic base is strictly required to preserve the C3-ester.

-

Preparation: Dissolve 1.0 equivalent of enantiopure (R)- or (S)-ethyl piperidine-3-carboxylate in anhydrous dichloromethane (DCM) (0.2 M concentration) under an inert argon atmosphere.

-

Base Addition: Add 2.5 equivalents of N,N-diisopropylethylamine (DIPEA). Why DIPEA? Its steric bulk prevents it from acting as a nucleophile, strictly serving to scavenge the HCl byproduct without degrading the ester.

-

Electrophile Introduction: Cool the reaction mixture to 0 °C. Dropwise, add 1.1 equivalents of the desired sulfonyl chloride (e.g., 4-methoxybenzenesulfonyl chloride) or alkyl halide.

-

Reaction & Workup: Stir at room temperature for 4–6 hours. Quench with saturated aqueous NH₄Cl. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Epimerization-Free Ester Hydrolysis and Microwave-Assisted Amidation

Causality: Standard NaOH/KOH hydrolysis often leads to racemization at the alpha-carbon (C3). Lithium hydroxide (LiOH) is utilized because the lithium cation tightly coordinates the carboxylate intermediate, suppressing enolization. Furthermore, microwave-assisted coupling with T3P overcomes the steric hindrance of the piperidine ring, drastically reducing reaction times from days to minutes 5.

-